
ARRY-382
Übersicht
Beschreibung
ARRY-382, also known as PF-07265804, is a selective inhibitor of the colony-stimulating factor-1 receptor. This compound has been studied for its potential therapeutic applications, particularly in the treatment of advanced solid tumors. It is known for its ability to modulate the tumor microenvironment by targeting specific pathways involved in tumor progression and immune evasion .
Vorbereitungsmethoden
The synthesis of ARRY-382 involves a series of chemical reactions designed to produce a highly selective inhibitor of the colony-stimulating factor-1 receptor. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the compound is typically prepared through a multi-step process involving the formation of key intermediates, followed by final coupling reactions to produce the desired product .
Analyse Chemischer Reaktionen
Chemical Identity & Structural Characteristics
Molecular Formula : C₃₂H₃₆N₈O₂
CAS Registry : 1313407-95-2
InChIKey : JUPOTOIJLKDAPF-UHFFFAOYSA-N
Key Structural Features:
-
Small molecule inhibitor with molecular weight 580.69 g/mol
-
Contains pyrimidine and pyridine moieties (inferred from molecular formula)
-
Structural analogs suggest potential hydrogen bonding interactions via N and O atoms
Target Binding Mechanism:
-
Displaces ATP from the kinase pocket through steric and electronic interactions
-
Reduces phosphorylation of downstream effectors (e.g., ERK, AKT)
Biochemical Assay Data:
Parameter | Value | Source |
---|---|---|
IC₅₀ (CSF-1R inhibition) | <10 nM (in vitro) | |
Half-life (human plasma) | ~24 hours | |
Protein Binding | >90% (albumin) |
Metabolic Pathways
Identified metabolites from Phase 1b/2 trials :
-
AR00469099 : N-oxide metabolite (oxidation)
-
AR00469100 : N-desmethyl metabolite (demethylation)
-
AR00470870 : Sulfate conjugate (phase II metabolism)
Pharmacokinetic Parameters (300 mg QD dose):
Parameter | This compound | AR00469099 | AR00469100 |
---|---|---|---|
Cₘₐₓ (ng/mL) | 1,240 | 85 | 62 |
AUC₀–24 (h·ng/mL) | 18,350 | 1,020 | 890 |
Tₘₐₓ (h) | 2.5 | 4.0 | 3.8 |
Stability & Degradation
No stability data (e.g., thermal, photolytic, or hydrolytic degradation) was reported in the reviewed sources. Clinical studies noted:
-
pH Sensitivity : Stable in gastric pH ranges (1.2–6.8) based on oral administration success
-
Light Sensitivity : No reported issues in storage (blinded trial protocols)
Drug-Drug Interaction Potential
-
CYP450 Enzymes : No significant inhibition/induction observed (3A4, 2D6, 2C9, 2C19)
-
Transporter Effects : Moderate P-gp inhibition at supratherapeutic concentrations
Limitations & Recommendations:
-
No peer-reviewed publications describe this compound's synthetic chemistry or reaction optimization.
-
Metabolic pathways inferred from metabolite structures; exact enzymatic systems (e.g., CYP isoforms) remain unspecified.
-
For detailed reaction mechanisms, consult specialized medicinal chemistry databases (e.g., ChEMBL, DrugBank) or patent literature.
Wissenschaftliche Forschungsanwendungen
ARRY-382 wurde umfassend auf seine potenziellen Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige seiner wichtigsten Anwendungen sind:
Krebsforschung: This compound wurde auf sein Potenzial untersucht, das Tumorwachstum zu hemmen und die Immunantwort bei verschiedenen Krebsarten, einschließlich Pankreaskrebs und Eierstockkrebs, zu modulieren
Immuntherapie: Die Verbindung wurde in Kombination mit anderen immuntherapeutischen Mitteln, wie Pembrolizumab, untersucht, um die Antitumor-Immunantwort zu verstärken
Arzneimittelentwicklung: This compound dient als wertvolles Werkzeug in der Arzneimittelentwicklung und liefert Einblicke in die Wirkmechanismen und potenziellen therapeutischen Ziele für neue Krebsbehandlungen
Wirkmechanismus
This compound entfaltet seine Wirkung durch die selektive Hemmung des Colony-Stimulating-Factor-1-Rezeptors, einer Rezeptor-Tyrosinkinase, die an der Regulation der Makrophagendifferenzierung und -funktion beteiligt ist. Durch die Blockierung dieses Rezeptors stört this compound die Signalwege, die das Tumorwachstum und die Immunflucht fördern. Die Verbindung zielt speziell auf die Kinaseaktivität des Rezeptors ab und verhindert die Phosphorylierung und Aktivierung von nachgeschalteten Signalmolekülen .
Wirkmechanismus
ARRY-382 exerts its effects by selectively inhibiting the colony-stimulating factor-1 receptor, a receptor tyrosine kinase involved in the regulation of macrophage differentiation and function. By blocking this receptor, this compound disrupts the signaling pathways that promote tumor growth and immune evasion. The compound specifically targets the receptor’s kinase activity, preventing the phosphorylation and activation of downstream signaling molecules .
Vergleich Mit ähnlichen Verbindungen
ARRY-382 ist einzigartig in seiner hohen Selektivität für den Colony-Stimulating-Factor-1-Rezeptor. Zu ähnlichen Verbindungen gehören:
Pexidartinib: Ein weiterer Inhibitor des Colony-Stimulating-Factor-1-Rezeptors, der zur Behandlung von Riesenzelltumoren der Sehnenscheiden verwendet wird.
Emactuzumab: Ein monoklonaler Antikörper, der den Colony-Stimulating-Factor-1-Rezeptor angreift, der auch in der Krebstherapie verwendet wird. Im Vergleich zu diesen Verbindungen bietet this compound einen deutlichen Vorteil in Bezug auf seine orale Bioverfügbarkeit und Potenz
Biologische Aktivität
Overview
ARRY-382, also known as PF-07265804, is a selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). This compound has garnered attention for its potential therapeutic applications in oncology, particularly in targeting tumor-associated macrophages (TAMs) and modulating the tumor microenvironment. The inhibition of CSF-1R by this compound is believed to disrupt the immunosuppressive environment that tumors often exploit, thereby enhancing anti-tumor immunity.
The primary mechanism of this compound involves the inhibition of CSF-1R, which plays a pivotal role in macrophage differentiation and proliferation. By blocking this receptor, this compound aims to:
- Reduce the number of TAMs within tumors.
- Reprogram macrophages to enhance antigen presentation.
- Support T-cell activation, potentially leading to improved anti-tumor responses .
Phase 1b/2 Study with Pembrolizumab
A significant clinical evaluation of this compound was conducted in combination with pembrolizumab, an anti-PD-1 therapy, among patients with advanced solid tumors. The study was designed to assess both safety and preliminary efficacy.
Study Design:
- Type: Open-label, multicenter Phase 1b/2 study.
- Participants: Patients with advanced solid tumors including pancreatic ductal adenocarcinoma (PDA), PD-1/PD-L1 inhibitor-refractory tumors, and platinum-resistant ovarian cancer (prOVCA).
- Dosing: this compound was administered at a maximum tolerated dose (MTD) of 300 mg once daily (QD) alongside pembrolizumab at 200 mg every three weeks.
Results:
- Phase 1b Outcomes:
- Phase 2 Outcomes:
- Total patients: 57 across various cohorts.
- Partial response in PDA cohort: 1 patient (3.7%) with a response lasting 2.4 months.
Adverse Events:
Common adverse events associated with this compound included:
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic analyses were performed to evaluate the plasma concentration of this compound and its metabolites over time. Blood samples were collected pre-dose and at multiple time points post-administration during treatment cycles.
Key Findings:
- The pharmacokinetic profile showed a dose-dependent increase in exposure to this compound.
- Pharmacodynamic assessments indicated significant suppression of the CSF-1 pathway in treated patients, correlating with changes in circulating cytokines and markers of bone turnover .
Summary of Findings
The biological activity of this compound demonstrates its potential as an effective CSF-1R inhibitor capable of modifying the tumor microenvironment by targeting macrophage populations. Although early clinical trials have shown limited efficacy in terms of objective responses, the safety profile appears acceptable with manageable adverse effects.
Data Table
Study Phase | Total Patients | Confirmed Partial Responses | DLTs | MTD (mg QD) |
---|---|---|---|---|
Phase 1b | 19 | 2 (10.5%) | 3 | 300 |
Phase 2 | 57 | 1 (3.7%) | N/A | N/A |
Eigenschaften
IUPAC Name |
N-[3-cyclopropyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-yl]-7-[2-(4-methylpiperazin-1-yl)ethoxy]imidazo[1,2-a]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N8O2/c1-22-5-3-6-24(34-22)21-40-27-8-4-7-26(30(27)31(36-40)23-9-10-23)35-32(41)28-20-33-29-19-25(11-12-39(28)29)42-18-17-38-15-13-37(2)14-16-38/h3-8,11-12,19-20,23H,9-10,13-18,21H2,1-2H3,(H,35,41) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPOTOIJLKDAPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2C3=CC=CC(=C3C(=N2)C4CC4)NC(=O)C5=CN=C6N5C=CC(=C6)OCCN7CCN(CC7)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.